(R)-2,3-Dihydro-1H-indene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,3-Dihydro-1H-indene-1-carboxamide is an organic compound with a unique structure that includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-1-carboxamide typically involves the reduction of indene derivatives followed by amide formation. One common method includes the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then reacted with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while amide formation can be facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-1-carboxamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products:
Oxidation: Formation of indanone or indene carboxylic acid.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Various halogenated, nitrated, or alkylated indene derivatives.
Scientific Research Applications
Chemistry: ®-2,3-Dihydro-1H-indene-1-carboxamide is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: The compound and its derivatives have potential therapeutic applications. They may act as lead compounds in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, ®-2,3-Dihydro-1H-indene-1-carboxamide can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which ®-2,3-Dihydro-1H-indene-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene ring system can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Indene: A precursor to ®-2,3-Dihydro-1H-indene-1-carboxamide, used in various organic syntheses.
Indanone: An oxidized derivative with applications in fragrance and pharmaceutical industries.
Indane: A fully saturated derivative with different chemical properties.
Uniqueness: ®-2,3-Dihydro-1H-indene-1-carboxamide stands out due to its specific combination of an indene ring and a carboxamide group. This unique structure provides distinct reactivity and binding properties, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1R)-2,3-dihydro-1H-indene-1-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12)/t9-/m1/s1 |
InChI Key |
DZGMFITYAJIDHR-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1C(=O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.